molecular formula C12H19N3O5S B7540904 6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid

6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid

Cat. No. B7540904
M. Wt: 317.36 g/mol
InChI Key: FPZOXOQMAIPNJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid, also known as CHA, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the enzyme cyclic nucleotide phosphodiesterase (PDE) and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid involves the inhibition of PDE activity. PDE catalyzes the hydrolysis of cAMP and cGMP, which leads to their degradation. By inhibiting PDE, this compound can increase the levels of cAMP and cGMP, which can activate various downstream signaling pathways and affect cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the anti-tumor effects of chemotherapy drugs. It has also been shown to have anti-inflammatory effects, reduce the levels of oxidative stress, and improve cardiac function in animal models of heart failure.

Advantages and Limitations for Lab Experiments

One of the advantages of 6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid is its selectivity for PDE, which allows for specific inhibition of PDE activity without affecting other cellular processes. It is also a small molecule inhibitor, which makes it easy to administer and study in vitro and in vivo. However, one limitation of this compound is its low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid in scientific research. One potential application is in the development of new cancer therapies. This compound has been shown to enhance the anti-tumor effects of chemotherapy drugs, and further studies could explore its potential as a standalone therapy for cancer. Additionally, this compound could be used to study the role of PDE in other biological processes, such as neuronal signaling and immune function. Finally, future studies could explore the use of this compound in combination with other small molecule inhibitors to target multiple signaling pathways and enhance therapeutic efficacy.

Synthesis Methods

The synthesis of 6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid involves the reaction of 5-amino-1-methylpyrrole-3-carboxylic acid with hexanoyl chloride to form 5-(hexanoylamino)-1-methylpyrrole-3-carboxylic acid. This intermediate is then reacted with sulfonyl chloride to form this compound.

Scientific Research Applications

6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid has been widely used in scientific research as a tool to study the role of PDE in various biological processes. PDE is an important enzyme that regulates the levels of cyclic nucleotides, such as cyclic AMP (cAMP) and cyclic GMP (cGMP), in cells. By inhibiting PDE, this compound can increase the levels of cAMP and cGMP and affect various cellular processes, such as cell proliferation, differentiation, and apoptosis.

properties

IUPAC Name

6-[(5-carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O5S/c1-15-8-9(7-10(15)12(13)18)21(19,20)14-6-4-2-3-5-11(16)17/h7-8,14H,2-6H2,1H3,(H2,13,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZOXOQMAIPNJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)N)S(=O)(=O)NCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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